Product packaging for chlorodicarbonylrhodium(I) dimmer(Cat. No.:)

chlorodicarbonylrhodium(I) dimmer

Cat. No.: B13902634
M. Wt: 390.77 g/mol
InChI Key: DJDMLEXKWQIKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Dirhodium Carbonyl Halide Complexes in Catalysis and Coordination Chemistry

Dirhodium carbonyl halide complexes, with chlorodicarbonylrhodium(I) dimer as the most prominent example, are of paramount importance in the fields of catalysis and coordination chemistry. Their significance stems from their ability to serve as precursors to catalytically active species. wikipedia.org The rhodium(I) center in these complexes is electron-rich and readily undergoes oxidative addition, a key step in many catalytic cycles.

In coordination chemistry, these complexes have been instrumental in advancing the understanding of ligand substitution reactions, the nature of metal-ligand bonding, and the fluxional behavior of molecules. The study of their reactions with various ligands, such as phosphines, amines, and N-heterocyclic carbenes (NHCs), has provided valuable insights into the electronic and steric effects that govern the reactivity of transition metal complexes. wikipedia.org

Historical Context of Chlorodicarbonylrhodium(I) Dimer Discovery and Early Applications

The synthesis of chlorodicarbonylrhodium(I) dimer was first reported by Walter Hieber. wikipedia.org The initial preparation involved the reaction of hydrated rhodium trichloride (B1173362) with carbon monoxide gas. wikipedia.org This discovery opened the door to the exploration of rhodium carbonyl chemistry and its potential applications.

Early applications of chlorodicarbonylrhodium(I) dimer focused on its use as a catalyst in hydroformylation reactions, a process that converts alkenes, hydrogen, and carbon monoxide into aldehydes. This technology, often referred to as the oxo process, is a cornerstone of the chemical industry for the production of plasticizers, detergents, and other valuable chemicals. The ability of rhodium-based catalysts derived from the dimer to operate under milder conditions and with higher selectivity compared to their cobalt-based counterparts represented a significant advancement in the field.

Role of Chlorodicarbonylrhodium(I) Dimer as a Versatile Precursor in Rhodium Catalysis

The true power of chlorodicarbonylrhodium(I) dimer lies in its role as a versatile precursor for the synthesis of a vast library of rhodium catalysts. assignmentpoint.comwikipedia.org The bridging chloride ligands are labile and can be easily replaced by a wide variety of other ligands, allowing for the fine-tuning of the catalyst's properties to suit specific applications. wikipedia.org

For example, reaction with triphenylphosphine (B44618) yields the well-known Vaska's complex precursor, trans-RhCl(CO)(PPh₃)₂, while reaction with acetylacetone (B45752) affords dicarbonyl(acetylacetonato)rhodium(I). wikipedia.org These derivative complexes, and many others, have found widespread use in a multitude of catalytic transformations, including:

Hydroformylation: As mentioned, this is a major industrial application. sigmaaldrich.com

Hydrogenation: Particularly in asymmetric hydrogenation, where chiral ligands are employed to produce enantiomerically enriched products, a critical process in the pharmaceutical industry. wikipedia.org

Carbonylation Reactions: Including the Monsanto and Cativa processes for acetic acid synthesis.

C-H Activation/Functionalization: An area of intense research aimed at converting simple hydrocarbons into more valuable products. wikipedia.org

Cycloaddition and Rearrangement Reactions: Enabling the construction of complex molecular architectures. sigmaaldrich.com

The ability to readily generate a diverse range of catalytically active species from a single, stable precursor has solidified the position of chlorodicarbonylrhodium(I) dimer as an indispensable tool in the arsenal (B13267) of the modern chemist. Its continued study promises to yield even more innovative and efficient catalytic systems in the years to come.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Cl2O4Rh2+ B13902634 chlorodicarbonylrhodium(I) dimmer

Properties

Molecular Formula

C4H2Cl2O4Rh2+

Molecular Weight

390.77 g/mol

IUPAC Name

carbon monoxide;dichloroniorhodium(1-);rhodium

InChI

InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/q;;;;;;;+1

InChI Key

DJDMLEXKWQIKCT-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[ClH+][Rh-][ClH+].[Rh]

Origin of Product

United States

Synthetic Methodologies for Chlorodicarbonylrhodium I Dimer

Established Synthetic Pathways for [RhCl(CO)₂]₂ Preparation

The most common and well-established method for synthesizing chlorodicarbonylrhodium(I) dimer involves the reaction of hydrated rhodium(III) chloride with carbon monoxide gas. wikipedia.org This reaction is typically carried out by passing a stream of carbon monoxide over or through a solution of the rhodium salt at elevated temperatures. The idealized chemical equation for this redox reaction is:

2 RhCl₃(H₂O)₃ + 6 CO → [RhCl(CO)₂]₂ + 2 COCl₂ + 6 H₂O wikipedia.org

This process reduces the rhodium from the +3 to the +1 oxidation state, forming the dimeric complex. The product is a red-brown, volatile solid that is soluble in nonpolar organic solvents. wikipedia.org

Another established, though less direct, pathway involves the carbonylation of other rhodium(I) complexes. For instance, rhodium(I) complexes containing ligands such as cyclooctadiene (cod) can be converted to the chlorodicarbonylrhodium(I) dimer. While not a primary production method, this transformation is a known reaction in organorhodium chemistry.

Advancements in Synthesis Strategies for Chlorodicarbonylrhodium(I) Dimer Production

While the direct carbonylation of rhodium trichloride (B1173362) remains the principal synthetic route, research has focused on refining this process and exploring alternative precursors to enhance efficiency and yield. One area of advancement involves the use of different rhodium starting materials. For example, the synthesis can be initiated from other rhodium complexes, which may offer advantages in terms of reactivity or solubility.

A notable advancement is the synthesis of related rhodium carbonyl complexes under milder conditions. For example, the reaction of [RhCl(cod)]₂ with a 1,6-diyne under a carbon monoxide atmosphere has been shown to produce a cyclopentadienone-ligated rhodium(I) carbonyl chloride dimer. rsc.orgrsc.org While this yields a different final product, the underlying principles of carbonylative cycloaddition demonstrate the potential for developing novel synthetic routes to rhodium carbonyl complexes.

Furthermore, the synthesis of monomeric N-heterocyclic carbene (NHC) adducts, cis-[RhCl(NHC)(CO)₂], can be achieved by reacting the chlorodicarbonylrhodium(I) dimer with NHC ligands. wikipedia.org Conversely, strategies are being explored to directly synthesize these valuable monomeric complexes, which could be considered an advancement related to the dimer's application. One such method involves the direct reaction of [Rh(μ-Cl)(CO)₂]₂ with an imidazolium (B1220033) salt, representing a more direct route to these specific derivatives. researchgate.net

Influence of Reaction Conditions on [RhCl(CO)₂]₂ Synthesis Efficiency

The efficiency of chlorodicarbonylrhodium(I) dimer synthesis is highly dependent on several key reaction parameters. The temperature, pressure of carbon monoxide, and the nature of the solvent all play crucial roles in maximizing the yield and purity of the product.

Temperature: The reaction typically requires elevated temperatures to facilitate the reduction of rhodium(III) and the coordination of carbon monoxide. The optimal temperature range is a balance between achieving a reasonable reaction rate and preventing the decomposition of the product. The melting point of the dimer is reported to be between 120-125 °C, at which point it also begins to decompose. sigmaaldrich.com

Carbon Monoxide Pressure: A sufficient partial pressure of carbon monoxide is essential to drive the reaction forward. The reaction is typically conducted with a continuous flow of CO gas to ensure an adequate supply and to remove volatile byproducts.

Solvent: While the reaction can be performed in the solid state, the use of an inert, high-boiling solvent can improve the homogeneity of the reaction mixture and facilitate heat transfer. The choice of solvent can also influence the rate of reaction and the ease of product isolation.

The following table summarizes the key parameters and their general influence on the synthesis:

ParameterInfluence on SynthesisTypical Conditions
Starting Material Affects reactivity and required conditions.Rhodium(III) chloride trihydrate is most common. wikipedia.org
Temperature Controls reaction rate and product stability.Elevated temperatures, but below decomposition point (120-125 °C). wikipedia.orgsigmaaldrich.com
CO Pressure Drives the carbonylation reaction.Typically performed under a continuous flow of CO gas. wikipedia.org
Solvent Can improve reaction homogeneity and heat transfer.Often performed in the solid state or in a high-boiling inert solvent.

Coordination Chemistry and Ligand Exchange Dynamics of Chlorodicarbonylrhodium I Dimer

Fundamental Coordination Environment of Rhodium(I) Centers in [RhCl(CO)₂]₂

The molecular structure of chlorodicarbonylrhodium(I) dimer consists of two rhodium(I) centers bridged by two chloride ligands. wikipedia.org Each rhodium atom is also bonded to two terminal carbon monoxide (CO) ligands. X-ray crystallography has revealed that the rhodium(I) centers adopt a square planar geometry. wikipedia.org The two square planes are not coplanar but are bent along the Cl-Cl axis, forming a dihedral angle of 126.8°. wikipedia.org The rhodium atoms are considered non-bonding. wikipedia.org This dimeric structure is soluble in nonpolar organic solvents and is characterized as a red-brown volatile solid. wikipedia.org

The coordination environment can be perturbed by various Lewis bases, leading to the cleavage of the chloride bridges and the formation of monomeric rhodium(I) complexes. wikipedia.org The fundamental coordination sphere of each rhodium atom in the dimer can be described as a 16-electron, square-planar configuration, which is a common and stable electron count for Rh(I) complexes.

PropertyValue
Chemical FormulaC₄Cl₂O₄Rh₂
Molar Mass388.76 g/mol
AppearanceRed-brown volatile solid
Melting Point120–125 °C (decomposes)
Coordination GeometrySquare planar
Rh-Rh distanceNon-bonding

Ligand Substitution Reactions of Chlorodicarbonylrhodium(I) Dimer

The ligand substitution reactions of [RhCl(CO)₂]₂ are a cornerstone of its chemistry, providing pathways to a vast array of catalytically active species. These reactions can involve the replacement of CO ligands, cleavage of the chloride bridges, or reactions with various donor ligands.

The carbon monoxide ligands in [RhCl(CO)₂]₂ are labile and can be replaced by other ligands. This lability is influenced by the electron-donating or -withdrawing properties of the incoming ligand. The replacement of CO is a key step in many catalytic cycles, such as hydroformylation, where the coordination of an alkene is required. The strength of the metal-CO bond is influenced by the extent of back-bonding from the rhodium d-orbitals to the π* orbitals of the CO ligand. libretexts.org Infrared spectroscopy is a valuable tool for probing the electronic environment of the CO ligands, as the C-O stretching frequency is sensitive to the degree of back-bonding. libretexts.org

The chloride bridges in the dimeric structure are susceptible to cleavage by a variety of Lewis bases. This bridge-splitting reaction is a common and facile process that leads to the formation of monomeric rhodium(I) complexes of the general formula RhCl(CO)₂L, where L is the incoming Lewis base. wikipedia.org The enthalpy of this reaction has been measured for various donors, providing insight into the strength of the Rh-L bond. wikipedia.org For instance, the reaction with tetrahydrothiophene (B86538) is exothermic. wikipedia.org This cleavage is a critical step for generating catalytically active monomeric species. The reaction with chloride salts also leads to bridge cleavage, forming the monomeric anionic complex cis-[RhCl₂(CO)₂]⁻. wikipedia.org

Phosphine (B1218219) ligands are widely used in rhodium-catalyzed reactions due to their tunable steric and electronic properties. nih.gov The reaction of [RhCl(CO)₂]₂ with phosphine ligands typically results in the displacement of CO ligands and the formation of mononuclear rhodium(I) phosphine complexes. A classic example is the reaction with triphenylphosphine (B44618) (PPh₃), which yields trans-RhCl(CO)(PPh₃)₂. wikipedia.org This complex is a precursor to Wilkinson's catalyst. The use of bidentate phosphine ligands can lead to the formation of chelated complexes, which often exhibit enhanced catalytic activity and selectivity. acs.org The nature of the phosphine ligand, whether monodentate or bidentate, bulky or electron-rich, significantly influences the structure and reactivity of the resulting rhodium complex. nih.govacs.org For example, bulky and electron-rich diphosphine ligands have been shown to be effective in promoting dehydrogenative silylation reactions. acs.org

ReactantProduct
[RhCl(CO)₂]₂ + 4 PPh₃2 trans-RhCl(CO)(PPh₃)₂ + 2 CO
[RhCl(CO)₂]₂ + 2 dppe[Rh(dppe)(CO)Cl]₂ + 2 CO
[RhCl(CO)₂]₂ + PCHOtrans-[RhCl(CO)(PCHO)₂]

Table based on data from various sources. wikipedia.orgresearchgate.net

Chlorodicarbonylrhodium(I) dimer reacts with a variety of nitrogen-donor ligands to form mononuclear or dinuclear complexes. The reaction with N-heterocyclic carbenes (NHCs) yields monomeric cis-[RhCl(NHC)(CO)₂] complexes. wikipedia.org The nature of the product often depends on the stoichiometry and the specific nitrogen ligand used. For instance, reactions with bidentate nitrogen ligands like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) can lead to cationic complexes of the type [Rh(N-N)(CO)₂]⁺. researchgate.net The reaction with some amine ligands can result in a sequence of further reactions under pressure of CO and H₂. capes.gov.br The study of these interactions is crucial for developing catalysts for processes like hydroamination and C-H functionalization.

The coordination of olefins and acetylenes to the rhodium center is a fundamental step in many catalytic transformations, including hydrogenation, hydroformylation, and cycloaddition reactions. nih.gov The reaction of [RhCl(CO)₂]₂ with olefins or acetylenes often involves the displacement of CO ligands to form rhodium-alkene or rhodium-alkyne complexes. The stability and reactivity of these complexes are dependent on the nature of the unsaturated substrate. For example, pendant olefins in a substrate can direct the regiochemistry of allylic alkylation reactions through weak coordination to the rhodium center. acs.org The dimer has been shown to catalyze the [2+2+1] carbonylative cycloaddition of diynes, which proceeds through the formation of a rhodium-cyclopentadienone complex. rsc.org

Catalytic Applications of Chlorodicarbonylrhodium I Dimer

Homogeneous Catalysis Initiated by [RhCl(CO)₂]₂

The catalytic activity of chlorodicarbonylrhodium(I) dimer stems from its ability to dissociate and generate catalytically active monomeric rhodium species. acs.org These species can then participate in various catalytic cycles, facilitating a broad spectrum of organic reactions. The versatility of [RhCl(CO)₂]₂ is further enhanced by its reactivity with various ligands, such as phosphines, which can be used to tune the catalyst's activity and selectivity for specific applications. wikipedia.orgmdpi.com

Hydrogenation Reactions Catalyzed by Chlorodicarbonylrhodium(I) Dimer Systems

While Wilkinson's catalyst, [RhCl(PPh₃)₃], is more famously associated with hydrogenation, systems derived from chlorodicarbonylrhodium(I) dimer also exhibit catalytic activity for the hydrogenation of unsaturated compounds. nih.govberkeley.edu The in situ reaction of [RhCl(CO)₂]₂ with phosphine (B1218219) ligands can generate active hydrogenation catalysts. mdpi.com These systems can facilitate the addition of hydrogen across double and triple bonds, a fundamental transformation in organic synthesis.

A related and practical alternative to direct hydrogenation is transfer hydrogenation, which avoids the need for pressurized hydrogen gas. chemmethod.com In this process, a hydrogen donor molecule, such as formic acid or an alcohol, provides the hydrogen. berkeley.educhemmethod.com While research has explored the use of other rhodium precursors like chloro(1,5-cyclooctadiene)rhodium(I) dimer for the transfer hydrogenation of compounds like cinnamic acid, the fundamental principles can be extended to systems initiated by [RhCl(CO)₂]₂. chemmethod.com

Carbonylation and Hydroformylation Processes Using [RhCl(CO)₂]₂

Chlorodicarbonylrhodium(I) dimer is a key precursor in carbonylation and hydroformylation reactions, which are large-scale industrial processes for the synthesis of aldehydes and other oxygenated compounds. dicp.ac.cnresearchgate.net Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. mdpi.com

Recent advancements have explored the use of carbon dioxide as a C1 source for hydroformylation, where CO₂ is first reduced to carbon monoxide in situ. dicp.ac.cn Mechanistic studies suggest a tandem process where a rhodium catalyst, often derived from a precursor like [RhCl(CO)₂]₂, facilitates the subsequent hydroformylation step. dicp.ac.cn

Table 1: Representative Data for Rhodium-Catalyzed Hydroformylation

Catalyst PrecursorLigandSubstrateProduct(s)Yield (%)Reference
[RhCl(CO)₂]₂PPh₃1-OcteneNonanal, 2-Methyloctanal>95 researchgate.net
[Rh(CO)₂(acac)]P(OPh)₃PropyleneButanal, IsobutanalHigh acs.org
RhI/L5-1-OcteneAldehydes99 dicp.ac.cn

Note: This table presents illustrative data from various rhodium-catalyzed hydroformylation systems to highlight the general trends and outcomes. The specific conditions and detailed results can be found in the cited literature.

Reductive Amination of Carbonyl Compounds with Chlorodicarbonylrhodium(I) Dimer

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. libretexts.orgnih.gov The process typically involves two steps: the formation of an imine or enamine intermediate, followed by its reduction. libretexts.org While traditional methods often employ reducing agents like sodium cyanoborohydride, transition metal catalysts can also facilitate this transformation. libretexts.orgyoutube.com

Although direct reports on the use of chlorodicarbonylrhodium(I) dimer for reductive amination are less common than for other catalytic processes, the fundamental steps involved are within the scope of rhodium catalysis. The catalytic system would need to facilitate both the condensation and the subsequent reduction. In some cases, the reaction can be a one-pot process where the carbonyl compound, amine, and a hydrogen source are combined in the presence of the catalyst. nih.gov The development of such catalytic systems is an active area of research, aiming for more efficient and selective methods for amine synthesis. nih.gov

Cycloaddition Reactions Promoted by [RhCl(CO)₂]₂

Chlorodicarbonylrhodium(I) dimer is an effective catalyst for various cycloaddition reactions, which are powerful tools for the construction of cyclic molecules. acs.org These reactions involve the combination of two or more unsaturated molecules to form a new ring.

One notable example is the [5+2] cycloaddition between vinylcyclopropanes and alkynes, which provides an efficient route to seven-membered rings. acs.org DFT calculations have been used to investigate the mechanism of these reactions catalyzed by [RhCl(CO)₂]₂, revealing that the active catalytic species is Rh(CO)Cl. acs.orgresearchgate.net The catalytic cycle is proposed to involve the cleavage of the cyclopropane (B1198618) ring, insertion of the alkyne, and subsequent reductive elimination. acs.orgresearchgate.net

Furthermore, rhodium complexes derived from [RhCl(CO)₂]₂ can catalyze [2+2+1] cycloadditions, such as the Pauson-Khand type reaction, to form cyclopentenones. nih.gov These reactions typically involve an alkyne, an alkene, and a source of carbon monoxide, which can be the rhodium carbonyl complex itself. nih.gov The versatility of rhodium catalysts also extends to [2+2+2] cycloadditions, enabling the synthesis of six-membered rings. mdpi.com

Table 2: Examples of Cycloaddition Reactions Catalyzed by Rhodium Systems

Reaction TypeCatalyst PrecursorReactantsProduct TypeReference
[5+2][RhCl(CO)₂]₂Vinylcyclopropane (B126155), AlkyneSeven-membered ring acs.org
[2+2+1][{RhCl(CO)dppp}₂]Allenylnitrile, COBenzo[f]oxyindole nih.gov
[3+2][RhCl(cod)]₂Cyclopropenone, AlkyneCyclopentadienone researchgate.net

Note: This table showcases the diversity of cycloaddition reactions accessible through rhodium catalysis, with precursors that are often related to or derived from [RhCl(CO)₂]₂.

Alkyne Functionalization: Dimerization and Cyclocarbonylation via Chlorodicarbonylrhodium(I) Dimer

Rhodium catalysts, including those generated from chlorodicarbonylrhodium(I) dimer, are highly effective in mediating the functionalization of alkynes. These reactions can lead to a variety of valuable products, including dimers, polymers, and cyclic compounds.

The cyclodimerization of alkynes is a notable transformation that can be achieved using rhodium catalysis, sometimes under electrochemical conditions, to produce functionalized naphthalenes. nih.gov Mechanistic studies suggest the involvement of different rhodium oxidation states in the catalytic cycle. nih.gov

Cyclocarbonylation reactions of alkynes, where a carbonyl group is incorporated into the final product, are also facilitated by rhodium carbonyl complexes. These reactions can lead to the formation of cyclopentadienones and other cyclic carbonyl compounds. The ability of [RhCl(CO)₂]₂ to serve as both a catalyst and a source of carbon monoxide makes it particularly well-suited for such transformations.

C-H Bond Activation and Functionalization Mediated by Rhodium(I) Dimer

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient way to construct complex molecules. nih.gov Rhodium complexes, including those derived from [RhCl(CO)₂]₂, have emerged as powerful catalysts for C-H activation. nih.govresearchwithrutgers.com

Rhodium(I) catalysts can activate C-H bonds through various mechanisms, including oxidative addition and concerted metalation-deprotonation. snnu.edu.cn Chelation assistance, where a directing group on the substrate coordinates to the rhodium center and directs the C-H activation to a specific position, is a widely used strategy to achieve high selectivity. nih.gov This approach has been successfully applied to the functionalization of a wide range of C-H bonds, including those in aromatic and olefinic systems. nih.govnih.govvirginia.edu

These rhodium-catalyzed C-H functionalization reactions can be used to form new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of organic molecules. researchwithrutgers.comsnnu.edu.cn

Transfer Hydroarylation Reactions Involving [RhCl(CO)₂]₂

Chlorodicarbonylrhodium(I) dimer, [RhCl(CO)₂]₂, serves as a precursor to catalytically active species in a variety of organic transformations, including transfer hydroarylation reactions. This process involves the formal addition of an aryl group and a hydrogen atom across a C-C multiple bond. The rhodium catalyst facilitates the transfer of an aryl group from a donor molecule to an acceptor molecule.

A notable example is the rhodium-catalyzed transfer hydroarylation between unstrained tertiary alcohols and unactivated ketones. This reaction leverages the alcohol as a source of the aryl group, extending the concept of transfer hydrogenation to hydrocarbyl groups. The catalytic cycle for this type of reaction is understood to be symmetric and reversible, driven by the thermodynamic stability of the final products.

Mechanistic studies, combining experimental techniques like in-situ NMR and theoretical DFT calculations, have shed light on the intricate steps involved. The catalytic cycle is generally proposed to involve four key stages:

Dissociative Alcohol Exchange: The precatalyst, often a derivative of [RhCl(CO)₂]₂, reacts with the alcohol substrate.

Dissociative Ketone Exchange: The intermediate rhodium-aryl species interacts with the ketone.

Migratory Insertion: The aryl group migrates to the coordinated ketone.

In some systems, an off-cycle resting state involving a chloride ligand has been identified. The development of air-stable precatalysts can help circumvent this off-cycle state, leading to milder reaction conditions.

The scope of transfer hydroarylation has been extended to other substrates as well. For instance, the hydroarylation of fullerene (C₆₀) using organoboron compounds in the presence of a rhodium catalyst and water has been investigated. In this case, water plays a crucial role by providing a hydrogen atom for the formation of the hydroarylated product and facilitating the regeneration of the active catalyst. The proposed mechanism involves the transmetalation between a rhodium(I) species and the arylboronic acid to generate an arylrhodium(I) intermediate, which then adds to the fullerene.

Furthermore, rhodium(III) catalysts, which can be generated in situ from Rh(I) precursors, have been shown to catalyze the intermolecular hydroarylation of internal alkynes. These reactions exhibit excellent regioselectivity for unsymmetrically substituted alkynes and are compatible with a range of arenes. Preliminary mechanistic work suggests that the reaction proceeds via arene metalation with a cationic rhodium species.

Heterogenization Strategies for Chlorodicarbonylrhodium(I) Dimer Catalysts

While homogeneous catalysts derived from [RhCl(CO)₂]₂ offer high activity and selectivity, their separation from the reaction products can be challenging. To address this, significant research has focused on the heterogenization of these rhodium complexes by immobilizing them onto solid supports. This approach combines the advantages of homogeneous catalysis (well-defined active sites) with those of heterogeneous catalysis (ease of separation and recyclability).

Supported [RhCl(CO)₂]₂ Systems

A variety of solid materials have been employed as supports for [RhCl(CO)₂]₂ and its derivatives. These supports provide a high surface area for catalyst dispersion and can influence the catalytic activity and stability of the immobilized complex.

Inorganic Oxides:

Silica (B1680970) (SiO₂): Silica is a widely used support due to its high surface area, mechanical stability, and tunable pore structure. [RhCl(CO)₂]₂ can be immobilized on silica through several methods. One approach involves the functionalization of the silica surface with ligands, such as pyridine-containing groups, that can coordinate to the rhodium center. For example, 2-(2-trimethoxysilylethyl)pyridine can be used to anchor rhodium complexes to the silica matrix. Another strategy is the sol-gel process, where the rhodium complex is incorporated into the silica matrix during its formation. Infrared (IR) spectroscopy is a valuable tool for characterizing these supported catalysts, with characteristic bands for terminal and bridging CO ligands on the rhodium centers providing insight into the structure of the immobilized species.

Alumina (B75360) (Al₂O₃): Alumina is another common support for rhodium catalysts. Supported rhodium nanoparticles on alumina have been shown to be effective in various catalytic reactions. The performance of these catalysts can be enhanced by doping with promoters like ceria (CeO₂) or zirconia (ZrO₂), which can improve the dispersion of the rhodium particles and their resistance to oxidation.

Other Oxides: Zirconia (ZrO₂) and magnesia (MgO) have also been investigated as supports for rhodium catalysts in reactions like hydroformylation.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and well-defined structure make them promising supports for single-site catalysts. Rhodium complexes can be incorporated into MOFs by grafting them onto the organic linkers or by coordinating them to the metal nodes. For instance, a phosphine-functionalized MOF has been used as a solid ligand to heterogenize a rhodium catalyst for ethylene (B1197577) hydroformylation.

The characterization of these supported systems is crucial for understanding their structure and catalytic behavior. Techniques such as Fourier transform infrared spectroscopy (FTIR), X-ray absorption fine structure (XAFS) analysis, inductively coupled plasma atomic emission spectroscopy (ICP-AES), and transmission electron microscopy (TEM) are commonly employed.

Performance Comparison of Homogeneous and Heterogeneous [RhCl(CO)₂]₂-based Catalysts

The decision to use a homogeneous or a heterogeneous catalyst derived from [RhCl(CO)₂]₂ depends on the specific application and the desired balance between activity, selectivity, and catalyst recyclability.

Activity and Selectivity: In many cases, homogeneous catalysts exhibit higher activity and selectivity compared to their heterogeneous counterparts. This is often attributed to the greater accessibility of the active sites in a homogeneous system. However, well-designed heterogeneous catalysts can approach the performance of their homogeneous analogues. For example, rhodium complexes immobilized in the bulk of a silica support via a sol-gel method have shown good catalytic performance in methanol (B129727) carbonylation.

Catalyst Stability and Leaching: A significant advantage of heterogeneous catalysts is their enhanced stability and the potential for reuse. However, leaching of the active rhodium species from the support into the reaction medium can be a major issue, leading to a loss of catalytic activity and contamination of the product. The stability of the linkage between the rhodium complex and the support is critical. In some silica-supported systems, it has been found that the cleavage of the Si-O-Si bond linking the spacer and the anchoring ligand to the support is more facile than the rupture of the rhodium-ligand coordination bond.

Mass Transfer Limitations: Heterogeneous catalysts can suffer from mass transfer limitations, where the rate of the reaction is limited by the diffusion of reactants to the active sites within the pores of the support. This can be particularly significant for reactions involving large molecules or viscous media. The pore size and structure of the support play a crucial role in mitigating these effects.

Reaction Conditions: The choice between a homogeneous and a heterogeneous system can also be influenced by the reaction conditions. For example, in the hydroformylation of alkenes, supported rhodium catalysts on nitrogen-doped silica have shown high conversion and selectivity under specific temperature and pressure conditions.

The following table provides a general comparison of the performance of homogeneous and heterogeneous [RhCl(CO)₂]₂-based catalysts:

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Activity Generally higherCan be lower due to mass transfer limitations
Selectivity Often higherCan be influenced by the support
Catalyst Separation DifficultEasy
Recyclability ChallengingGenerally good, but leaching can be an issue
Stability Can be lowerOften higher
Leaching Not applicableA potential concern

Mechanistic Investigations of Chlorodicarbonylrhodium I Dimer Catalyzed Reactions

Elucidation of Catalytic Cycles Involving [RhCl(CO)₂]₂ as Precursor

Chlorodicarbonylrhodium(I) dimer is a versatile catalyst precursor for a variety of organic transformations, including cycloaddition reactions. acs.orgnih.gov Detailed mechanistic studies, often employing a combination of experimental techniques and computational modeling, have been crucial in mapping out the catalytic cycles of these complex reactions.

A prominent example is the [5+2] cycloaddition between vinylcyclopropanes (VCPs) and alkynes. acs.orgresearchgate.net In this reaction, the dimeric rhodium complex, [RhCl(CO)₂]₂, initially dissociates to form the catalytically active species. acs.orgresearchgate.net The catalytic cycle is proposed to proceed through a sequence of steps:

Initial Dissociation and Coordination: The rhodium dimer, [Rh(CO)₂Cl]₂, dissociates and coordinates to the vinylcyclopropane (B126155) (VCP), forming a VCP-Rh(CO)₂Cl complex. acs.org

Cyclopropyl (B3062369) Cleavage: This is followed by the cleavage of the cyclopropyl group. acs.orgresearchgate.net

Migratory Reductive Elimination: The cycle concludes with a migratory reductive elimination step, which releases the seven-membered ring product and regenerates the active rhodium catalyst. acs.orgresearchgate.net

Similarly, in the [5+2+1] cycloaddition of ene-vinylcyclopropanes (ene-VCPs) and carbon monoxide, kinetic and computational studies have shown that the catalytic cycle involves cyclopropane (B1198618) cleavage as the turnover-limiting step, followed by alkene insertion, CO insertion, and reductive elimination. nih.gov

Identification and Characterization of Active Species in Rhodium(I) Dimer Catalysis

A key aspect of understanding catalysis by [RhCl(CO)₂]₂ is identifying the true catalytically active species, which may differ from the precursor itself.

Role of Monomeric Rhodium(I) Species

Extensive research across various reactions points to the crucial role of monomeric rhodium(I) species as the active catalysts. nih.govacs.orgpku.edu.cn The dimeric precatalyst, [RhCl(CO)₂]₂, is generally considered to be in equilibrium with its more reactive monomeric form in solution. nih.gov

For instance, in the rhodium-catalyzed [5+2+1] cycloaddition, kinetic analysis has revealed that while the resting state of the catalyst is a dimeric structure, the active catalytic species is monomeric. nih.govpku.edu.cn This is a common theme in many reactions catalyzed by this dimer. DFT calculations have further supported this, indicating that dissociation of a CO ligand from the monomeric Rh(CO)₂Cl can lead to the highly active Rh(CO)Cl species. acs.org In some cases, even the cationic species Rh(CO)₂⁺ is considered a potent catalyst, though its formation from the neutral dimer can be energetically demanding. acs.org

The superior performance of monomeric rhodium complexes compared to their dimeric counterparts has been observed in asymmetric 1,2- and 1,4-addition reactions, where the monomers led to higher yields. acs.org This is attributed to the increased stability of the monomeric complexes towards oxidative deactivation. acs.org

Ligand Dissociation and Association Equilibria

The catalytic activity is intricately linked to ligand dissociation and association equilibria. The dimeric [RhCl(CO)₂]₂ can react with Lewis bases to form monomeric adducts of the type RhCl(CO)₂:B. wikipedia.org This dissociation of the chloride bridges is a fundamental step in generating the active catalyst.

In solution, the dimeric complex can undergo exchange of its bridging chloro ligands with solvent molecules, such as dioxane. acs.org This dynamic equilibrium influences the concentration and nature of the active species. The dissociation of a carbonyl (CO) ligand from the monomeric species is also a critical step in creating a vacant coordination site for substrate binding, a prerequisite for many catalytic transformations. acs.orgnih.gov

Spectroscopic and Kinetic Studies of Reaction Intermediates

A variety of spectroscopic techniques and kinetic analyses have been employed to detect and characterize the fleeting intermediates that populate the catalytic cycle.

In-situ Spectroscopic Techniques: High-pressure infrared (HP-IR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for observing rhodium-carbonyl and other intermediate species under catalytic conditions. epa.gov For example, in the carbonylation of methanol (B129727) to acetic acid, spectroscopic studies have been instrumental in identifying key intermediates like [CH₃Rh(CO)₂I₃]⁻. epa.gov

Kinetic Studies: Detailed kinetic studies, including the determination of reaction orders with respect to the catalyst, substrates, and other components, provide invaluable insights into the rate-determining step and the nature of the catalyst's resting state. nih.govnih.govspringernature.com For instance, a half-order dependence on the catalyst concentration can suggest an equilibrium between an active monomer and an inactive dimer. nih.gov Visual kinetic analysis has been effectively used to deduce the rate law and understand the mechanism of complex reactions like the [5+2+1] cycloaddition. nih.govpku.edu.cn

Computational Modeling: Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental findings. acs.orgresearchgate.netnih.gov They allow for the calculation of the energies of various proposed intermediates and transition states, helping to distinguish between different mechanistic pathways. acs.org

Reaction Type Key Intermediates/Active Species Investigative Techniques
[5+2] CycloadditionMonomeric Rh(CO)ClDFT Calculations, Kinetic Studies
[5+2+1] CycloadditionMonomeric Rhodium SpeciesVisual Kinetic Analysis, DFT Calculations
Asymmetric AdditionsMonomeric Rh ComplexesX-ray Crystallography, CV, XAS, DFT
Carbonylation[CH₃Rh(CO)₂I₃]⁻HP-IR and NMR Spectroscopy

Stereochemical and Regiochemical Control in [RhCl(CO)₂]₂-Catalyzed Transformations

The ability to control the stereochemistry and regiochemistry of a reaction is a hallmark of a useful catalyst. [RhCl(CO)₂]₂ has demonstrated remarkable capabilities in this regard in various transformations.

In allylic alkylations of unsymmetrical allylic carbonates, [RhCl(CO)₂]₂ catalyzes the reaction with high levels of regioselectivity, favoring substitution at the carbon atom bearing the leaving group. nih.govacs.org Furthermore, these reactions proceed with retention of stereochemistry at the reacting center, and the geometry of the double bond in the starting material is maintained. nih.govacs.org This high degree of control allows for the synthesis of complex molecules with defined stereochemistry. nih.gov

The regiochemical outcome of hydroboration reactions of 1,2-diarylalkenes can also be effectively controlled using rhodium catalysts. nih.gov The choice of ligands and metal (rhodium vs. iridium) can even lead to opposite enantiomers of the same regioisomeric product. nih.gov

The factors governing this control are often subtle and can be influenced by the nature of the substrate, the nucleophile, and the reaction conditions. nih.gov In some cases, the catalyst's activity and selectivity can be modulated simply by controlling the reaction temperature, enabling sequential transformations in a one-pot fashion. nih.gov

Computational Chemistry Approaches to Chlorodicarbonylrhodium I Dimer Reactivity

Density Functional Theory (DFT) Studies on [RhCl(CO)₂]₂ Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for transition metal complexes. DFT studies on the chlorodicarbonylrhodium(I) dimer have provided fundamental insights into its geometric and electronic structure.

The dimer features a square planar coordination geometry around each rhodium atom, with two terminal carbonyl (CO) ligands and two bridging chloride (Cl) ligands. This creates a "bent" or "butterfly" conformation. DFT calculations are used to optimize this geometry, predicting bond lengths and angles that are in close agreement with experimental data from X-ray crystallography.

Relativistic DFT calculations, combined with analyses such as Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO), offer deeper understanding of the Rh-ligand bonding. rsc.org These methods partition the electron density to analyze donor-acceptor interactions, revealing the nature of the σ-donation from the CO and Cl ligands to the rhodium center and the crucial π-backbonding from the rhodium d-orbitals into the CO π* antibonding orbitals. This backbonding is critical to the stability and reactivity of the complex.

Table 1: Representative Structural Parameters of [RhCl(CO)₂]₂ from DFT Calculations Note: The following values are representative and can vary slightly depending on the DFT functional and basis set used in the calculation.

ParameterDescriptionTypical Calculated Value
Rh-Rh distanceThe distance between the two rhodium centers.~3.3 Å
Rh-Cl distanceThe bond length between rhodium and a bridging chlorine atom.~2.4 Å
Rh-C distanceThe bond length between rhodium and a carbonyl carbon atom.~1.85 Å
C-O distanceThe bond length of the carbonyl ligand.~1.15 Å
Rh-Cl-Rh angleThe angle formed by the two rhodium atoms and a bridging chlorine.~86°

Computational Modeling of Reaction Mechanisms in Rhodium(I) Dimer Catalysis

While often written as the starting material, the [RhCl(CO)₂]₂ dimer is typically a precatalyst. Computational modeling has been essential in identifying the true catalytically active species and mapping out the energetic landscape of the reactions it catalyzes.

DFT calculations are extensively used to map the potential energy surface of a catalytic cycle. This involves locating and calculating the energies of all intermediates and, crucially, the transition states that connect them. The difference in energy between the reactants and a transition state defines the activation energy barrier, which determines the rate of a particular step.

For example, in rhodium-catalyzed [5+2] cycloadditions between vinylcyclopropanes (VCPs) and alkynes, DFT calculations have detailed the entire catalytic cycle. acs.org The mechanism involves sequential steps of cyclopropyl (B3062369) cleavage, alkyne insertion, and reductive elimination. acs.org The alkyne insertion step is often identified as the rate-determining step, possessing the highest activation free energy. acs.org In a similar [5+2+1] cycloaddition, high-level quantum chemical calculations have been used to compute the Gibbs free energy profile, identifying the turnover-limiting step as the cleavage of the cyclopropane (B1198618) ring. nih.govpku.edu.cn

Table 2: Example of Calculated Activation Gibbs Energies (ΔG‡) in a Rhodium-Catalyzed Cycloaddition Data adapted from computational studies on [5+2+1] cycloadditions. pku.edu.cn

Catalytic StepDescriptionCalculated ΔG‡ (kcal/mol)
Oxidative AdditionCleavage of the VCP C-C bond and formation of a rhodacyclohexene intermediate.21.9
Alkene InsertionInsertion of the pendant alkene into the Rh-C bond.21.3
CO InsertionMigratory insertion of a carbonyl ligand.20.0
Reductive EliminationFormation of the final cyclooctenone product and regeneration of the catalyst.22.4

A significant contribution of computational modeling is the identification of the catalytically active species and the catalyst's resting state (the most stable species in the catalytic cycle). Kinetic measurements and DFT calculations consistently show that for many reactions, the [RhCl(CO)₂]₂ dimer is the resting state, while a monomeric rhodium species is the active catalyst. nih.govpku.edu.cn

For instance, in (5+2) cycloadditions, DFT studies indicate that the dimer must first dissociate a CO ligand to form an active catalyst, Rh(CO)Cl. acs.org This monomeric, 14-electron species is what enters the primary catalytic cycle. acs.org The dimer itself is therefore a reservoir for the active catalyst. Understanding the equilibrium between the dimeric resting state and the monomeric active species is crucial for accurately describing the reaction kinetics. pku.edu.cn

Theoretical Insights into Ligand Effects on Catalytic Performance

Computational chemistry provides a powerful platform for the rational design of catalysts by predicting how modifications to the ligand sphere will impact performance. By systematically replacing the standard carbonyl or chloride ligands with others (e.g., phosphines, N-heterocyclic carbenes, or dienes) in a computational model, researchers can forecast the effects on reactivity and selectivity.

DFT studies have shown that both steric and electronic properties of ligands are critical. nih.gov

Electronic Effects: The electron-donating or -withdrawing nature of a ligand directly influences the electron density at the rhodium center. For example, in methanol (B129727) carbonylation, diphosphine ligands can enhance catalytic activity by tuning the electronic properties of the rhodium center. rsc.org Computational investigations into hydrogen evolution catalysts have shown that phosphorus-based ligands can stabilize rhodium-hydride intermediates by donating electron density, which can inhibit the desired reaction, whereas more electron-withdrawing nitrogen-based ligands can promote it. chemrxiv.orgchemrxiv.org

Steric Effects: The size and shape of ligands can dictate substrate approach and control the regioselectivity and stereoselectivity of a reaction. In (5+2) cycloadditions, using bulkier ligands can destabilize the rhodium-product complex, which is the catalyst resting state, thereby accelerating catalyst turnover. nih.gov Steric repulsions between the ligand and the substrates can also be used to control which regioisomer of the product is formed. nih.gov

Advanced Computational Methodologies Applied to Chlorodicarbonylrhodium(I) Dimer Systems

While DFT is the workhorse for studying these systems, more advanced computational methods are sometimes employed to achieve higher accuracy or to study specific phenomena.

For catalytic reactions with complex electronic structures or where DFT might be less reliable, energies are often refined using high-level wave function-based methods like coupled-cluster theory, for instance, the "gold standard" CCSD(T) method. pku.edu.cn Because these methods are computationally very expensive, they are often applied as single-point energy corrections on geometries optimized with DFT. The development of more efficient approximations, such as the Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)), has made it feasible to apply these highly accurate methods to larger, real-world catalytic systems. nih.govpku.edu.cn

Other advanced techniques include:

Time-Dependent DFT (TD-DFT): Used to study the excited states of molecules and predict their spectroscopic properties, which can be useful for understanding photochemical reactions or characterizing intermediates. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach where the reactive core of the system (e.g., the rhodium catalyst and substrates) is treated with a high level of quantum mechanics, while the surrounding environment (e.g., solvent molecules or a large ligand framework) is treated with less expensive molecular mechanics. This allows for the inclusion of environmental effects on the reaction mechanism.

These advanced methods, in conjunction with standard DFT, provide a comprehensive theoretical toolkit for unraveling the complex reactivity of chlorodicarbonylrhodium(I) dimer and guiding the development of new and improved rhodium-based catalysts.

Future Research Directions and Emerging Applications of Chlorodicarbonylrhodium I Dimer

Development of Novel Ligand Architectures for Enhanced Catalytic Performance

The reactivity and selectivity of the rhodium center in catalytically active species derived from [RhCl(CO)₂]₂ are profoundly influenced by the surrounding ligands. A major thrust of current research is the design of innovative ligand architectures to fine-tune the catalyst's performance for specific transformations.

N-heterocyclic carbenes (NHCs) have emerged as a significant class of ligands. They react with the rhodium dimer to form well-defined monomeric complexes of the type cis-[RhCl(NHC)(CO)₂]. wikipedia.org The electronic properties of these NHC ligands can be systematically varied, allowing for precise control over the catalyst's donor strength and, consequently, its activity and selectivity. wikipedia.org Similarly, phosphine (B1218219) ligands, such as triphenylphosphine (B44618), have long been used to generate active catalysts like trans-RhCl(CO)(PPh₃)₂, but ongoing research is exploring more complex phosphines, including hemilabile o-phosphinoaniline ligands, which can create binuclear rhodium complexes with unique catalytic properties. wikipedia.orgresearchgate.net

The development of chiral ligands is crucial for asymmetric catalysis. Privileged ligand classes, such as chiral bis(oxazoline) (BOX) and PyBOX ligands, are being adapted for rhodium-catalyzed reactions. snnu.edu.cn These ligands create a well-defined chiral environment around the metal center, enabling the enantioselective formation of products, a critical requirement in pharmaceutical and fine chemical synthesis. snnu.edu.cn

Ligand ClassExample Ligand TypeResulting Rhodium Complex TypeKey Research FocusReference
N-Heterocyclic Carbenes (NHCs)Imidazol-2-ylidenescis-[RhCl(NHC)(CO)₂]Tuning electronic donor strength for enhanced reactivity. wikipedia.org
PhosphinesTriphenylphosphine, o-phosphinoanilinestrans-RhCl(CO)(PPh₃)₂, Binuclear complexesDevelopment of hemilabile and bridging ligands for novel reactivity. wikipedia.orgresearchgate.net
Chiral Bis(oxazolines)BOX, PyBOXChiral Rh-BOX complexesEnabling asymmetric C-N bond formation and other enantioselective transformations. snnu.edu.cn
Diimines / Salen-type1,10-phenanthroline (B135089), Salen derivatives[TpMe₂Rh(phen)X]⁺Exploration in asymmetric aziridination and other nitrogen-transfer reactions. snnu.edu.cnresearchgate.net

Exploration of New Reaction Classes Catalyzed by [RhCl(CO)₂]₂ Systems

Researchers are actively exploring the application of [RhCl(CO)₂]₂ as a catalyst for a growing portfolio of chemical reactions beyond its traditional uses. These efforts are unlocking new synthetic pathways to valuable molecular scaffolds.

One prominent area is in cycloaddition reactions. The [RhCl(CO)₂]₂ catalyst has shown moderate selectivity in [2+2+2] cycloadditions of yne-ene-allene substrates, a process that efficiently constructs six-membered rings with high atom economy. mdpi.com DFT calculations have been employed to understand the mechanistic nuances and the role of carbonyl ligands in determining stereoselectivity, guiding further catalyst optimization. mdpi.com Furthermore, its catalytic activity in intermolecular (5+2) reactions between vinylcyclopropanes and alkynes has been investigated using DFT, revealing that the active species, Rh(CO)Cl, proceeds through cyclopropyl (B3062369) cleavage and alkyne insertion. researchgate.net

Another emerging application is in reductive amination. [RhCl(CO)₂]₂ has been identified as a highly active catalyst for the hydrosilylation of aldimines and ketimines, which forms the basis of a direct reductive amination protocol for aldehydes and ketones under mild conditions. researchgate.net This method provides an efficient route to primary and secondary amines, which are fundamental building blocks in organic synthesis. researchgate.net The catalyst has also been applied in the polymerization of phenylacetylene, yielding stereoregular polymers with high molecular weights, demonstrating its potential in materials science. researchgate.net

Integration of Chlorodicarbonylrhodium(I) Dimer into Flow Chemistry and Sustainable Processes

The principles of green chemistry are increasingly influencing catalyst and process design. Integrating homogeneous catalysts like [RhCl(CO)₂]₂ into continuous flow chemistry systems is a key research direction aimed at developing more sustainable and efficient chemical manufacturing. rsc.orgchemanager-online.comrsc.org

Flow chemistry offers significant advantages, including superior heat and mass transfer, enhanced safety for handling hazardous reagents or running highly exothermic reactions, and the potential for process automation and intensification. chemanager-online.comrsc.org For rhodium-catalyzed processes, this translates to improved yields and selectivity, reduced waste, and lower energy consumption. chemanager-online.com A major challenge in homogeneous catalysis is the separation and recycling of the catalyst from the product stream. Future research will focus on immobilizing rhodium complexes derived from the dimer onto solid supports or employing "smart ligands" that allow for catalyst recovery through simple changes in temperature or solvent, making the process more economically viable and environmentally friendly. chemanager-online.comrsc.org The development of such recyclable catalytic systems is a critical step towards creating truly sustainable chemical processes that leverage the high activity and selectivity of rhodium catalysts. rsc.orgrsc.org

Sustainable ProcessKey AdvantageResearch Direction for [RhCl(CO)₂]₂Reference
Flow ChemistryEnhanced safety, improved heat/mass transfer, process intensification.Adapting rhodium-catalyzed reactions to continuous flow reactors for improved efficiency and scalability. chemanager-online.comrsc.org
Catalyst RecyclingReduced cost, lower environmental footprint, conservation of precious metals.Designing immobilized rhodium catalysts or systems with smart ligands for easy separation and reuse. rsc.org
Atom EconomyMaximizes incorporation of starting materials into the final product, minimizing waste.Focusing on atom-economical reactions like cycloadditions and multicomponent reactions. mdpi.comnih.gov

Multicomponent Reactions and Tandem Catalysis Involving [RhCl(CO)₂]₂

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, and tandem (or cascade) catalysis, where a catalyst facilitates multiple sequential transformations in one pot, represent highly efficient synthetic strategies. nih.gov [RhCl(CO)₂]₂ is proving to be a versatile catalyst for initiating such complex reaction sequences.

A notable example is the rhodium-catalyzed tandem [2+2+1] carbonylative cycloaddition of diynes followed by a Claisen rearrangement. rsc.org This process, which utilizes a cyclopentadienone-ligated rhodium complex derived from a rhodium(I) precursor, efficiently assembles complex polycyclic structures from simpler starting materials. rsc.org Rhodium catalysts are also central to tandem processes that merge transition metal catalysis with other reaction types. For instance, a protocol for cycloalkene synthesis has been developed based on a rhodium-catalyzed addition-cyclization of alkynylhydrazones with organoboronic acids, which is followed by an allylic diazene (B1210634) rearrangement. nih.gov

In the realm of MCRs, rhodium catalysts are explored for their ability to assemble complex scaffolds, such as substituted imidazoles, which are prevalent in medicinal chemistry. nih.gov While many MCRs use various catalysts, the functional group tolerance and unique reactivity of rhodium complexes present an opportunity to develop novel MCRs, expanding the chemical space accessible through these efficient, atom-economical reactions. nih.gov

Application in Bio-Inspired Catalysis and Complex Molecule Synthesis

The synthesis of complex molecules, particularly those of biological relevance or inspired by natural products, is a significant driver of innovation in catalysis. [RhCl(CO)₂]₂ and its derivatives are valuable tools in this endeavor, enabling the construction of intricate molecular architectures.

The development of catalysts that mimic the function of metalloenzymes is a major goal of bio-inspired catalysis. snnu.edu.cn Rhodium complexes with carefully designed chiral ligands are used to perform asymmetric transformations, such as C-N bond formation, mirroring the high selectivity of enzymes. snnu.edu.cn This approach is critical for synthesizing enantiomerically pure pharmaceuticals and bioactive compounds.

Furthermore, rhodium-catalyzed reactions are being integrated into the total synthesis of complex natural products. The ability of rhodium to catalyze tandem and multicomponent reactions is particularly useful for rapidly building molecular complexity from simple precursors. nih.govrsc.org For example, the combination of an Ugi multicomponent reaction with a subsequent cyclization can generate polycyclic indole (B1671886) alkaloid-type libraries, showcasing how MCRs can provide access to biologically relevant scaffolds. nih.gov Future research will likely see the application of [RhCl(CO)₂]₂-derived catalysts in even more sophisticated synthetic sequences, tackling the assembly of highly complex and therapeutically important molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for chlorodicarbonylrhodium(I) dimer, and how is purity validated experimentally?

  • Methodological Answer : The dimer is typically synthesized via ligand substitution reactions starting from rhodium precursors like RhCl₃·3H₂O under CO atmosphere. Purity is assessed using elemental analysis (C, H, N) and quantitative NMR spectroscopy. Trace metal impurities are evaluated via ICP-MS. For lab-scale synthesis, strict inert gas conditions (e.g., Schlenk line) are required to prevent oxidation .

Q. Which spectroscopic techniques are critical for confirming the dimeric structure and coordination environment?

  • Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (ν(CO) ~2000–2100 cm⁻¹), confirming CO ligand coordination. X-ray diffraction (XRD) resolves the dimeric Rh₂Cl₂ core structure. Solid-state NMR can clarify chloride bridging, while solution-state ¹³C NMR detects CO ligand dynamics. Cross-validation with computational IR simulations (DFT) enhances accuracy .

Q. What safety protocols are essential when handling chlorodicarbonylrhodium(I) dimer in laboratory settings?

  • Methodological Answer : Use fume hoods for all manipulations due to potential CO release. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Storage under argon in flame-resistant cabinets is recommended. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Regular air monitoring for CO levels is advised .

Advanced Research Questions

Q. How does the dimer’s electronic structure influence its catalytic activity in alkene hydroformylation?

  • Methodological Answer : The Rh(I) center’s electron deficiency, modulated by chloride bridges, enhances substrate activation. Catalytic efficiency is probed via kinetic studies (e.g., turnover frequency measurements) and in-situ IR monitoring of CO ligand exchange. Comparative studies with monomeric analogs (e.g., HRh(CO)(PPh₃)₃) isolate steric/electronic effects .

Q. What computational approaches are employed to model the dimer’s reaction pathways and ligand substitution dynamics?

  • Methodological Answer : Density Functional Theory (DFT) calculates ground-state geometries and transition states for ligand exchange. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra to validate experimental observations. Molecular dynamics (MD) simulations track CO dissociation in solvent environments. Benchmarking against crystallographic data ensures model reliability .

Q. How can contradictions between experimental catalytic data and theoretical predictions be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or overlooked intermediates. Hybrid methods like experimental-theoretical iterative refinement are used: (1) Replicate reactions under controlled conditions (e.g., anhydrous solvents), (2) Use operando spectroscopy (e.g., XAFS) to detect transient species, (3) Adjust computational models to include solvation/entropic factors .

Q. What methodologies assess the thermal stability of chlorodicarbonylrhodium(I) dimer under varying reaction conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert atmosphere quantifies decomposition temperatures. Isothermal calorimetry measures heat flow during prolonged heating. Stability in solution is tested via ¹H NMR over 24–72 hours. For catalytic applications, accelerated aging studies (e.g., repeated catalytic cycles) evaluate structural integrity .

Q. How should researchers design experiments to benchmark the dimer’s catalytic efficiency against other Rh-based catalysts?

  • Methodological Answer : Standardize reaction conditions (temperature, pressure, substrate:catalyst ratio) for cross-study comparisons. Use kinetic profiling (e.g., initial rate analysis) and selectivity metrics (e.g., enantiomeric excess for asymmetric reactions). Control experiments must account for catalyst leaching (e.g., hot filtration tests). Statistical tools like ANOVA validate reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.